molecular formula C20H22ClN5O3 B2894082 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2445784-79-0

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

Cat. No. B2894082
CAS RN: 2445784-79-0
M. Wt: 415.88
InChI Key: LJGHWIFKTWQVRI-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has attracted much attention due to their pharmacological significance . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Scientific Research Applications

Triazole Chemistry and Applications

  • Chemical Synthesis and Properties : Triazoles, including derivatives with aminomethyl groups, are pivotal in chemical synthesis, offering a versatile scaffold for developing compounds with varied biological activities. A foundational study by Albert and Taguchi (1973) on 1,2,3-triazoles demonstrated methods for synthesizing triazole-5-carbaldehydes, which are crucial intermediates for further chemical transformations. Such synthetic routes enable the creation of diverse compounds potentially including those similar to the queried chemical (Albert & Taguchi, 1973).

  • Potential Pharmacological Applications : The broad utility of triazole derivatives in pharmacology is well-documented. For example, triazole derivatives are explored for their anticonvulsive properties and potential in treating conditions such as epilepsy (Shelton, 1981). This indicates a possible research direction for the queried compound in neurological disorders (Shelton, 1981).

  • Antimicrobial and Antineoplastic Properties : Several triazole derivatives have been synthesized and evaluated for antimicrobial and antineoplastic (anti-cancer) activities. For instance, Markosyan et al. (2010) investigated benzo[h]quinazoline derivatives, showcasing the diverse therapeutic potential of triazole-related compounds. This suggests that similar structures, including the one , could have significant biomedical applications (Markosyan et al., 2010).

Mechanism of Action

The mechanism of action of triazole compounds often involves hydrogen-bonding and dipole interactions with biological receptors .

Safety and Hazards

The safety of triazole compounds is generally evaluated on a case-by-case basis. Some commercially available triazole-containing drugs have been developed and proved, for example, fluconazole and voriconazole .

properties

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3.ClH/c1-13-19(28-18-8-3-2-7-17(18)27-13)20(26)22-11-14-5-4-6-16(9-14)25-12-15(10-21)23-24-25;/h2-9,12-13,19H,10-11,21H2,1H3,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGHWIFKTWQVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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